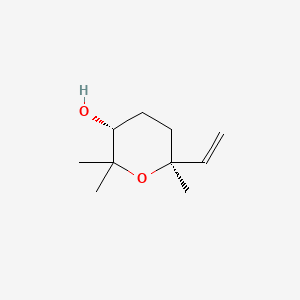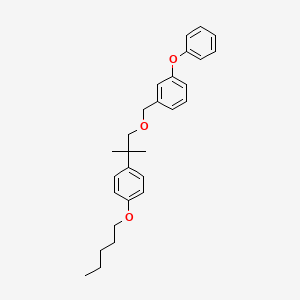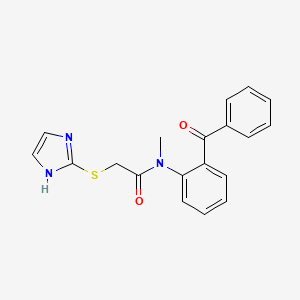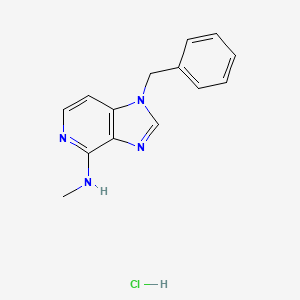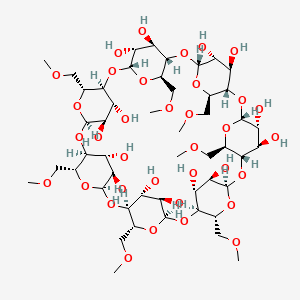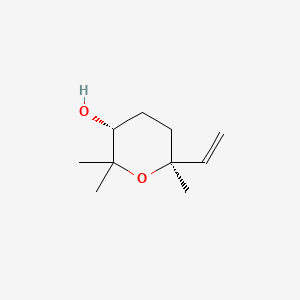
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNII-89JV2MJ158 is also referred to as Linalool Oxide Pyranoid, Trans-(-)- . It has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is a stereoisomer with two defined stereocenters and is known for its applications in various fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Linalool Oxide Pyranoid, Trans-(-)- involves the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically employs reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides and peroxides.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of different oxides and peroxides.
Reduction: Conversion back to linalool.
Substitution: Formation of substituted pyranoids.
Wissenschaftliche Forschungsanwendungen
Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cell signaling pathways and potential therapeutic properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism by which Linalool Oxide Pyranoid, Trans-(-)- exerts its effects involves interaction with various molecular targets. It is known to modulate cell signaling pathways, particularly those involved in inflammation and microbial activity. The compound’s effects are mediated through its interaction with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: The precursor to Linalool Oxide Pyranoid, Trans-(-)-, with similar but less potent properties.
Linalool Oxide Pyranoid, Cis-(-)-: Another stereoisomer with different stereochemistry and potentially different biological activities.
Uniqueness
Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
41720-62-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
BCTBAGTXFYWYMW-PSASIEDQSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](C(O1)(C)C)O)C=C |
Kanonische SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


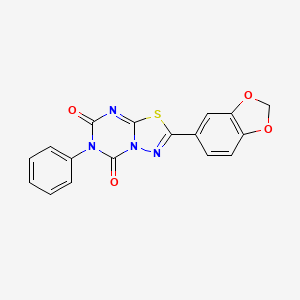
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
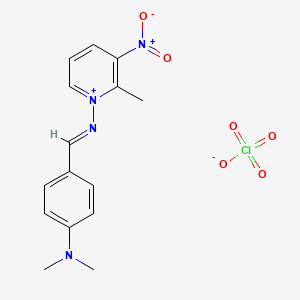
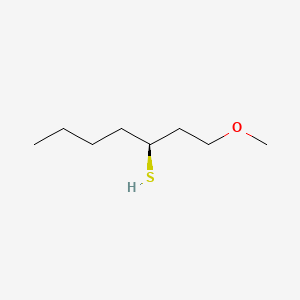
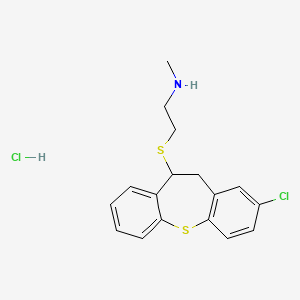
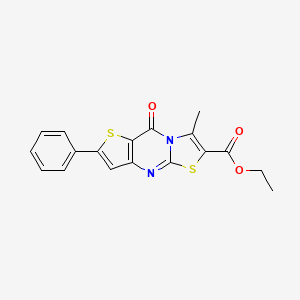
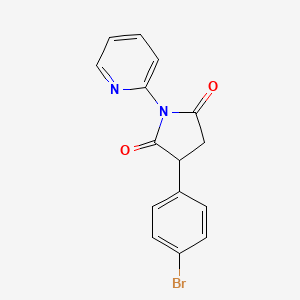
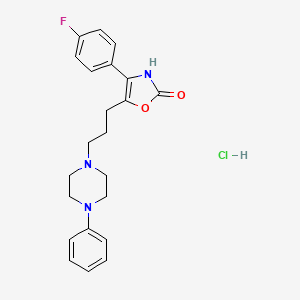
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
